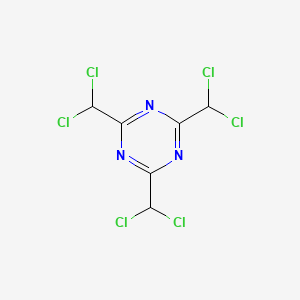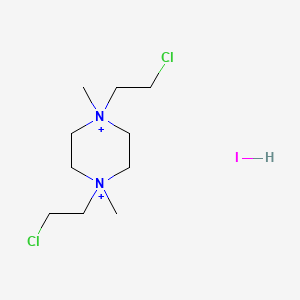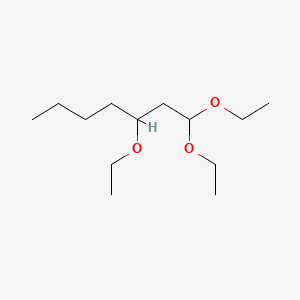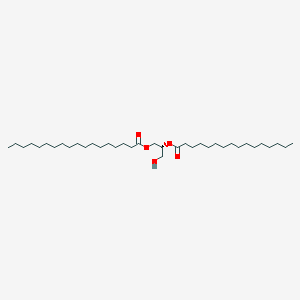
Carbamic acid, butyl-, 2-chloroethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, butyl-, 2-chloroethyl ester is an organic compound with the molecular formula C7H14ClNO2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a butyl group and the hydrogen atom of the amino group is replaced by a 2-chloroethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Carbamic acid, butyl-, 2-chloroethyl ester can be synthesized through the reaction of butyl carbamate with 2-chloroethanol. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
化学反应分析
Types of Reactions
Carbamic acid, butyl-, 2-chloroethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding butyl carbamate and 2-chloroethanol.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. For example, using hydrochloric acid or sodium hydroxide as catalysts.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, to deprotonate the nucleophile and facilitate the reaction.
Major Products Formed
Hydrolysis: Butyl carbamate and 2-chloroethanol.
Substitution: Various derivatives depending on the nucleophile used, such as butyl carbamate derivatives with different functional groups.
科学研究应用
Carbamic acid, butyl-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive ester group.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of carbamic acid, butyl-, 2-chloroethyl ester involves the reactivity of its ester and chloroethyl groups. The ester group can undergo hydrolysis, releasing butyl carbamate and 2-chloroethanol. The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. These reactions can modify molecular targets, such as proteins or nucleic acids, affecting their function and activity.
相似化合物的比较
Similar Compounds
Carbamic acid, 2-chloroethyl ester: Similar structure but lacks the butyl group.
Carbamic acid, butyl ester: Similar structure but lacks the 2-chloroethyl group.
Carbamic acid, ethyl-, 2-chloroethyl ester: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
Carbamic acid, butyl-, 2-chloroethyl ester is unique due to the presence of both the butyl and 2-chloroethyl groups. This combination of functional groups provides distinct reactivity and applications compared to its similar compounds. The butyl group contributes to the compound’s hydrophobicity, while the 2-chloroethyl group offers a site for nucleophilic substitution, making it versatile in various chemical reactions and applications.
属性
CAS 编号 |
60452-11-1 |
|---|---|
分子式 |
C7H14ClNO2 |
分子量 |
179.64 g/mol |
IUPAC 名称 |
2-chloroethyl N-butylcarbamate |
InChI |
InChI=1S/C7H14ClNO2/c1-2-3-5-9-7(10)11-6-4-8/h2-6H2,1H3,(H,9,10) |
InChI 键 |
SOQHALWRTQBICZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13755035.png)


![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B13755060.png)

![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)

![N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide](/img/structure/B13755092.png)


![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
